molecular formula C21H24N6O2 B3005491 1,3-Dimethyl-6-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione CAS No. 2380078-82-8

1,3-Dimethyl-6-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione

Cat. No.: B3005491
CAS No.: 2380078-82-8
M. Wt: 392.463
InChI Key: VROYSDBDDYZWJS-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with piperazine and pyridazine rings, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine and pyridazine substituents. Common reagents used in these reactions include methylating agents, coupling reagents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific substituents with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

1,3-Dimethyl-6-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Researchers study its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: The compound is investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrially relevant compounds.

Mechanism of Action

The mechanism by which 1,3-Dimethyl-6-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved in its mechanism of action can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-6-[4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione
  • 1,3-Dimethyl-6-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione

Uniqueness

1,3-Dimethyl-6-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.

Properties

IUPAC Name

1,3-dimethyl-6-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-15-4-6-16(7-5-15)17-8-9-18(23-22-17)26-10-12-27(13-11-26)19-14-20(28)25(3)21(29)24(19)2/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROYSDBDDYZWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=CC(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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